![molecular formula C15H14Cl2N2O4S B2847333 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338406-03-4](/img/structure/B2847333.png)
4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical compound. Detailed information about this compound including its characteristics, safety, usage, and more can be found in various resources .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in various resources .Scientific Research Applications
Generation and Reactivity of Aminophenyl Cations
Research highlights the photostability of compounds like 4-chloroaniline and its N,N-dimethyl derivative in cyclohexane, undergoing efficient photoheterolysis in polar media to yield triplet phenyl cations. These cations demonstrate a mix of carbene-diradical character, leading to various reactions including electrophilic substitution and reduction processes. The study illustrates the compound's utility in generating phenyl cations for further chemical transformations (Guizzardi et al., 2001).
Hemoglobin Oxygen Affinity Modulation
The compound's structural analogs have been studied for their ability to modulate the oxygen affinity of hemoglobin, offering insights into potential clinical applications. This research could be foundational for developing therapeutics aimed at conditions requiring modulation of oxygen delivery (Randad et al., 1991).
Host-Guest Complexation
Investigations into macrocyclic structures involving chloroaniline derivatives have provided valuable information on host-guest interactions, showcasing potential applications in the development of selective sensors or molecular recognition systems (Keipert et al., 1987).
Spectroscopic Characterization and NLO Analysis
The study of compounds structurally related to 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has provided insights into their molecular structure, spectroscopic properties, and nonlinear optical (NLO) behaviors. Such research underlines the compound's relevance in materials science, particularly in developing optical materials (Wazzan et al., 2016).
Environmental Monitoring and Analysis
Research on the electrochemical detection of pollutants showcases the potential use of related compounds in environmental monitoring. The development of voltammetric sensors for detecting water pollutants signifies the compound's applicability in creating sensitive and selective analytical tools for environmental protection (Keivani et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase .
Mode of Action
Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting cyclooxygenase enzymes, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation .
Result of Action
The compound’s anti-inflammatory activity suggests that it may reduce inflammation at the molecular and cellular levels. This could involve a decrease in the production of inflammatory mediators, a reduction in immune cell recruitment, or other mechanisms .
properties
IUPAC Name |
[4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYHTAQNIREQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)

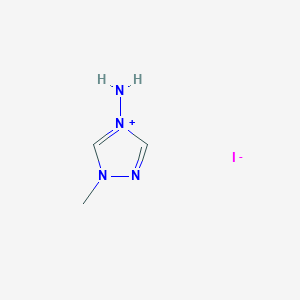


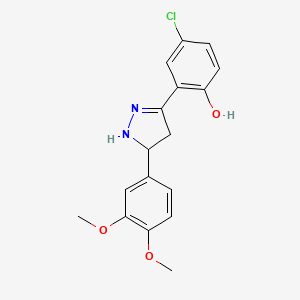
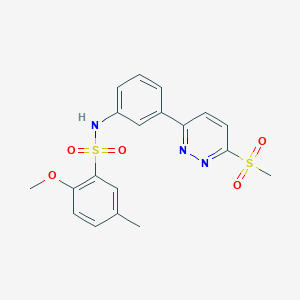
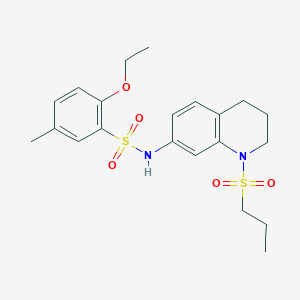
![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)
![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)
![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)
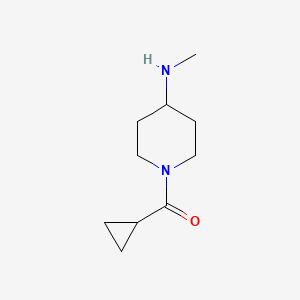
![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)